REACTION_CXSMILES
|
C[O:2][C:3](=[O:17])[C:4]1[CH:9]=[C:8]([Cl:10])[C:7]([NH2:11])=[CH:6][C:5]=1[O:12][CH2:13][CH2:14][O:15][CH3:16].[OH-].[Na+].O>C(O)C>[NH2:11][C:7]1[C:8]([Cl:10])=[CH:9][C:4]([C:3]([OH:17])=[O:2])=[C:5]([O:12][CH2:13][CH2:14][O:15][CH3:16])[CH:6]=1 |f:1.2|
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Name
|
4-amino-5-chloro-2-(2-methoxyethoxy)benzoic acid methyl ester
|
Quantity
|
2.75 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=C(C(=C1)Cl)N)OCCOC)=O
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The ethanol was removed in vacuo
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with ether (20 mL)
|
Type
|
CUSTOM
|
Details
|
A solid soon precipitated
|
Type
|
FILTRATION
|
Details
|
this was filtered
|
Type
|
WASH
|
Details
|
washed with water, air
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethyl acetate (2 crops)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(C(=O)O)C=C1Cl)OCCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.03 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |